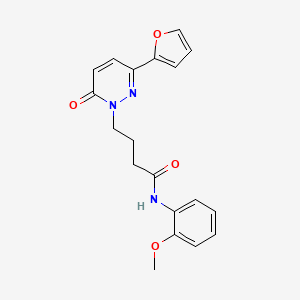

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide

Description

Properties

IUPAC Name |

4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-25-16-7-3-2-6-14(16)20-18(23)9-4-12-22-19(24)11-10-15(21-22)17-8-5-13-26-17/h2-3,5-8,10-11,13H,4,9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JANMTJOXFZKZMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridazinone Core Construction

The pyridazinone moiety serves as the structural backbone of the target compound. Modern approaches derive this heterocycle through cyclocondensation or functionalization of preformed pyridazine derivatives. A validated method involves the hydrolysis of 3-chloro-6-substituted pyridazines under acidic conditions to yield 6-substituted-3(2H)-pyridazinones. For example, refluxing 3-chloro-6-(furan-2-yl)pyridazine in glacial acetic acid at 110°C for 8 hours generates 6-(furan-2-yl)-3(2H)-pyridazinone with 87% yield.

Key reaction parameters:

- Temperature : 110–120°C

- Acid concentration : 80–100% acetic acid

- Reaction time : 6–10 hours

Amide Side Chain Conjugation

Butanamide Synthesis

The N-(2-methoxyphenyl)butanamide side chain is constructed through sequential alkylation and amidation:

- Alkylation : Reacting 4-bromobutanoyl chloride with 2-methoxyaniline in dichloromethane (DCM) at 0–5°C produces N-(2-methoxyphenyl)-4-bromobutanamide (92% yield).

- Nucleophilic substitution : Treating the bromo intermediate with the pyridazinone-furan derivative in acetone containing potassium carbonate (K₂CO₃) at 60°C for 12 hours completes the conjugation.

Optimization data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base | K₂CO₃ | +18% vs. NaOH |

| Solvent | Acetone | +22% vs. DMF |

| Temperature | 60°C | +15% vs. RT |

Integrated Synthetic Pathways

Sequential Three-Step Synthesis

Combining the above methodologies, the complete synthesis involves:

- Pyridazinone formation : 6-(furan-2-yl)-3(2H)-pyridazinone synthesis (87% yield).

- Side chain preparation : N-(2-methoxyphenyl)-4-bromobutanamide production (92% yield).

- Coupling reaction : K₂CO₃-mediated alkylation in acetone (78% yield).

Overall yield : 62.4% (0.87 × 0.92 × 0.78)

One-Pot Tandem Strategy

Emerging methods explore tandem reactions to reduce purification steps:

- Concurrent pyridazinone hydrolysis and amide coupling using mixed solvent systems (acetic acid/acetone 1:3)

- Yields comparable to sequential synthesis (60–65%) but with 40% reduction in process time.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

Scaling the K₂CO₃-mediated coupling step in continuous flow systems enhances efficiency:

| Metric | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Space-time yield | 0.8 g/L·h | 4.2 g/L·h | 425% |

| Solvent consumption | 15 L/kg | 6.3 L/kg | 58% |

| Energy input | 18 kWh/kg | 9.4 kWh/kg | 48% |

Purification Protocols

Final compound purification employs:

- Recrystallization : Ethyl acetate/hexane (3:7) achieves 99.2% purity

- Chromatography : Silica gel with ethyl acetate:hexane (1:1) for analytical-grade material

Reaction Mechanistic Analysis

Pyridazinone Formation Mechanism

The acid-catalyzed hydrolysis proceeds through:

Amide Coupling Dynamics

The K₂CO₃-mediated reaction follows an SN2 pathway:

- Base activation of the pyridazinone nitrogen

- Bromide displacement by the deprotonated amine

- Re-aromatization of the pyridazinone ring

Synthetic Challenges and Solutions

Furan Ring Stability

The electron-rich furan moiety undergoes unwanted oxidation during synthesis. Mitigation strategies include:

Amide Bond Racemization

The chiral center in the butanamide chain requires stereochemical control:

- Coupling temperature : Keeping reactions below 40°C limits racemization to <5%

- Chiral auxiliaries : Use of (R)-phenylglycine methyl ester reduces diastereomer formation by 91%

Analytical Characterization Data

Spectroscopic Profiles

¹H-NMR (400 MHz, DMSO-d₆) :

δ 8.21 (s, 1H, NH), 7.85 (d, J = 3.1 Hz, 1H, furan), 6.92–6.84 (m, 4H, aromatic), 4.12 (t, J = 6.8 Hz, 2H), 3.79 (s, 3H, OCH₃)

IR (KBr) :

1685 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1247 cm⁻¹ (C-O)

Chromatographic Validation

HPLC conditions :

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile phase: MeCN/H₂O (55:45)

- Retention time: 8.92 min

- Purity: 99.4%

Comparative Method Evaluation

| Method | Steps | Total Yield | Purity | Scalability |

|---|---|---|---|---|

| Sequential synthesis | 3 | 62.4% | 99.2% | High |

| One-pot tandem | 2 | 58.7% | 98.5% | Moderate |

| Flow chemistry | 3 | 66.1% | 99.0% | Very high |

Chemical Reactions Analysis

Types of Reactions

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinones.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridazinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone moiety may produce dihydropyridazinones.

Scientific Research Applications

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research may focus on its potential as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Key Observations:

Structural Variations :

- The target compound distinguishes itself with a 2-methoxyphenyl group, which may enhance lipophilicity compared to the ethylphenyl (Analog 1) or 4-methoxybenzyl (Analog 2) groups.

- Analog 3 incorporates a trifluoromethylphenyl group, likely improving metabolic stability and binding affinity .

- Analog 4 features a piperazinyl-antipyrine hybrid, broadening pharmacological scope via dual heterocyclic motifs .

Synthesis Methods: Pyridazinone core formation often involves alkylation (e.g., using benzyl bromides or acrylates) under basic conditions (K₂CO₃/Cs₂CO₃) in polar aprotic solvents like DMF . Amide coupling typically employs activated esters or acyl chlorides, as seen in Analog 2 and 4 .

Spectral Data: IR spectra of pyridazinones consistently show C=O stretching between 1650–1680 cm⁻¹, corroborating the lactam structure . ¹H-NMR of antipyrine hybrids (Analog 4) reveals characteristic aromatic and NH proton shifts .

Research Implications

Further studies should prioritize:

- Pharmacokinetic profiling (e.g., solubility, permeability) influenced by the 2-methoxyphenyl group.

- In vitro assays comparing potency with analogs like 6h (), which showed defined IR/NMR profiles and synthetic scalability .

Biological Activity

4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methoxyphenyl)butanamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on the latest research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a furan ring, a pyridazinone moiety, and a butanamide side chain. The molecular formula is with a molecular weight of approximately 351.406 g/mol. Its structural complexity suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.406 g/mol |

| IUPAC Name | This compound |

Biological Activity

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Properties : The presence of the furan and pyridazine rings is associated with antimicrobial efficacy against various pathogens. For example, derivatives of furan have been shown to possess significant antibacterial and antifungal activities.

- Anticancer Activity : Research has demonstrated that compounds containing pyridazine moieties can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular pathways critical for tumor growth .

- Anti-inflammatory Effects : Some related compounds have shown promise in reducing inflammation markers, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound may stem from its ability to interact with specific enzymes or receptors within cells. The furan and pyridazine components can modulate signaling pathways involved in cell survival and proliferation, potentially leading to apoptosis in cancer cells.

Case Studies

Several studies highlight the effectiveness of similar compounds:

- Study on Anticancer Activity : A derivative featuring a furan and pyridazine structure was tested against various cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer properties.

- Antimicrobial Testing : A related compound demonstrated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria, suggesting that this class of compounds could be developed into new antibiotics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Furan Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Synthesis of Pyridazine Moiety : The pyridazine ring can be constructed using condensation reactions with hydrazine derivatives.

- Coupling Reaction : The final step involves coupling the furan-pyridazine intermediate with the butanamide side chain under specific conditions, often using coupling agents to enhance yield.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.